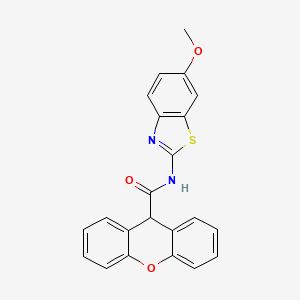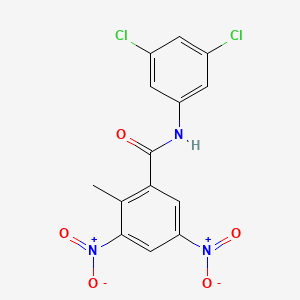![molecular formula C14H12N4O2S2 B11018253 N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11018253.png)
N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that features a unique fusion of thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to achieve high yields and rapid separation of the product. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound in a relatively short time .
Chemical Reactions Analysis
Types of Reactions
N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogen-containing compounds, thiourea, and various secondary amines. The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine .
Major Products
The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which have been shown to possess significant biological activities .
Scientific Research Applications
N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity . Additionally, it may interact with other molecular targets involved in inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine Derivatives: These compounds also possess significant pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O2S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide |
InChI |
InChI=1S/C14H12N4O2S2/c1-7-5-15-13(21-7)17-11(19)8-6-16-14-18(12(8)20)9-3-2-4-10(9)22-14/h5-6H,2-4H2,1H3,(H,15,17,19) |
InChI Key |
WGTQOVSZLNZXOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11018179.png)


![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11018187.png)
![Dimethyl 5-{[(4,5-dimethoxy-2-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11018196.png)

![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide](/img/structure/B11018207.png)
![6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B11018208.png)

![3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11018222.png)
![N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11018233.png)
![N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11018237.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}prop-2-enamide](/img/structure/B11018244.png)
